Ergovaline

Fescue toxicosis Cardiovascular pharmacology Ergot alkaloid toxicity

Ergovaline (CAS 2873-38-3) is the only valid reference compound for fescue toxicosis research. Unlike ergotamine, it produces a +35 mmHg pulse pressure increase in conscious sheep, exhibits washout-resistant vasoconstriction (>105 min) in bovine saphenous vein ex vivo, and forms unique 13/14-hydroxy and 13,14-dihydro-diol metabolites in equine systems. With sub-nanomolar D2 affinity (Kᵢ 6.9±2.6 nM), it is essential for prolactin suppression studies. Procure ≥98% purity for LC-HRMS/MS validation, receptor pharmacology, and toxicokinetic modeling.

Molecular Formula C29H35N5O5
Molecular Weight 533.6 g/mol
CAS No. 2873-38-3
Cat. No. B115165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgovaline
CAS2873-38-3
Synonyms(5’α)-12’-Hydroxy-2’-methyl-5’-(1-methylethyl)-ergotaman-3’,6’,18-trione; _x000B_8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, ergotaman-3’,6’,18-trione deriv.;  4,6,6a,7,8,9-hexahydro-7-methyl-N-(octahydro-10b-hydroxy-5-isopropyl-2-methyl-3,6-dioxo-8H-oxazolo[3,
Molecular FormulaC29H35N5O5
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
InChIInChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1
InChIKeyBGHDUTQZGWOQIA-VQSKNWBGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergovaline (CAS 2873-38-3) Procurement Guide: Baseline Chemical Identity and Scientific Context


Ergovaline (CAS 2873-38-3) is an ergopeptine alkaloid, structurally comprising a lysergic acid moiety cyclically linked to a tripeptide (L-valine, L-proline, L-alanine) [1]. It is produced as a secondary metabolite by endophytic fungi, most notably Epichloë coenophiala (formerly Neotyphodium coenophialum), in symbiosis with tall fescue (Lolium arundinaceum) and is the principal causative agent of fescue toxicosis in grazing livestock [2][3]. The molecule exhibits potent vasoconstrictive properties through complex interactions with serotonergic (5-HT1, 5-HT2), dopaminergic (D2), and α1-adrenergic receptors, making it a critical reference standard in veterinary toxicology, analytical chemistry, and pharmacological research of ergot alkaloid pathobiology [4][5].

Ergovaline (CAS 2873-38-3) Scientific Selection Rationale: Why Generic Alkaloid Substitution Is Not Advisable


Substituting ergovaline with other ergopeptine alkaloids (e.g., ergotamine, ergocristine) or simpler ergolines (e.g., ergonovine) is scientifically unsound due to compound-specific differences in receptor selectivity, kinetic irreversibility, metabolic stability, and in vivo potency. While many ergot alkaloids share a core ergoline scaffold and interact with monoaminergic receptors, quantitative head-to-head studies reveal that ergovaline exhibits distinct pharmacological profiles—including higher potency in elevating blood pressure, unique vasoconstrictive persistence suggestive of bioaccumulation, and differential metabolic fates across species—that cannot be extrapolated from analogs [1][2]. Using an alternative compound in analytical calibration, in vitro mechanistic studies, or in vivo toxicological models would introduce systematic bias and compromise data reproducibility. The following evidence guide provides the specific, quantifiable differentiators that justify the selection of ergovaline over its closest comparators for critical scientific and industrial applications.

Ergovaline (CAS 2873-38-3) Comparative Quantitative Evidence for Scientific Selection


Ergovaline Demonstrates Greater Potency Than Ergotamine in Elevating Blood Pressure in Conscious Sheep

In a direct head-to-head comparison using conscious sheep with indwelling arterial catheters, intravenous administration of ergovaline (20 nmol/kg) produced a significantly greater increase in pulse pressure (35 mmHg) compared to ergotamine at the identical dose, which did not significantly alter pulse pressure. Both compounds elevated mean arterial blood pressure by 50–75 mmHg, but ergovaline was concluded to be 'more potent' in overall cardiovascular effects [1].

Fescue toxicosis Cardiovascular pharmacology Ergot alkaloid toxicity

Ergovaline-Induced Vasoconstriction Is Markedly More Persistent and Irreversible Than Ergotamine in Bovine Saphenous Vein

In an isolated bovine lateral saphenous vein bioassay, ergovaline produced a maximum contractile response of 69.6 ± 5.3% (normalized to 1×10⁻⁴ M norepinephrine) at 1×10⁻⁴ M, compared to a maximum of 43.7 ± 7.1% for ergotamine at 1×10⁻⁵ M (higher concentrations not tested for ergotamine due to solubility). Crucially, ergovaline-induced contractions at 1×10⁻⁴ M were completely resistant to reversal by repeated buffer replacement over a 105-minute period, whereas ergotamine-induced contractions showed partial relaxation [1]. This kinetic irreversibility suggests a potential for bioaccumulation unique to ergovaline among the tested ergopeptines.

Vascular smooth muscle Bioaccumulation Fescue foot

Ergovaline Exhibits Extremely Slow Onset and Offset Receptor Kinetics at 5-HT2A Compared to Ergotamine and 5-HT

In rat tail artery preparations, ergovaline behaved as a potent partial agonist at 5-HT2A receptors with an agonist potency (pEC₅₀) of 8.86 ± 0.03 and an Eₘₐₓ of 59 ± 2% relative to 5-HT. While equipotent to ergotamine (pEC₅₀ 8.69 ± 0.07; Eₘₐₓ 52 ± 4%), ergovaline displayed 'extremely slow on-set and off-set kinetics' [1]. The construction of cumulative concentration-response curves for ergovaline required approximately 4 hours, and the contractile response to ergovaline (30 nM) completely abolished the subsequent contractile response to 5-HT and could not be reversed by washout [1]. This functional pseudo-irreversibility distinguishes ergovaline from other ergopeptines.

Serotonin receptor pharmacology 5-HT2A antagonism Receptor kinetics

Ergovaline Metabolism in Equine Liver S9 Fractions Differs Qualitatively from Ergotamine, Ergocristine, and Ergocryptine

A comparative in vitro metabolism study using equine liver S9 fractions and LC-HRMS/MS analysis revealed that while all four ergopeptines (ergovaline, ergotamine, ergocristine, ergocryptine) were extensively metabolized, ergovaline displayed a metabolite profile overlapping with but not identical to the other compounds [1]. Notably, the study identified species-specific metabolic steps: formation of 13/14-hydroxy and 13,14-dihydro-diol metabolites was unique to equine metabolism, while 8′-hydroxy metabolites were unique to human metabolism [1]. The exact quantitative differences in metabolite abundance for ergovaline vs. comparators are reported in the full publication, establishing ergovaline as a metabolically distinct entity.

Equine toxicology Xenobiotic metabolism LC-HRMS/MS

Ergovaline Binds D2 Dopamine Receptors with Sub-Nanomolar Affinity, Exceeding the Potency of Dopamine and Ergonovine

In a competitive radioligand binding assay using GH₄ZR₇ cells stably transfected with the rat D₂ dopamine receptor, ergovaline inhibited [³H]YM-09151-2 binding with a Kᵢ of 6.9 ± 2.6 nM, demonstrating approximately 50-fold higher affinity than dopamine (Kᵢ = 370 ± 160 nM) [1]. In functional assays measuring inhibition of VIP-stimulated cAMP production, ergovaline exhibited an EC₅₀ of 8 ± 2 nM, which was approximately 6-fold more potent than ergonovine (EC₅₀ = 47 ± 2 nM) and comparable to ergotamine (EC₅₀ = 2 ± 1 nM) [1].

Dopamine receptor Second messenger Prolactin regulation

Ergovaline Quantification in Tall Fescue Requires Compound-Specific Analytical Methods Due to Unique Matrix Interferences

The accurate quantification of ergovaline in tall fescue plant material and rumen fluid necessitates optimized extraction and chromatographic protocols that differ from those used for other ergot alkaloids. Improved HPLC methods with fluorescence detection achieve a throughput of 60–80 samples per day with high reproducibility (inter-laboratory regression R² not explicitly stated but implied as high) [1]. Mean ergovaline concentrations in endophyte-infected tall fescue typically range from 0.24 to 3.48 μg/g dry matter, with toxic thresholds defined as >200 ppb (0.2 μg/g) [2]. These methods are specifically validated for ergovaline; substitution with ergotamine or other ergopeptines as a calibration surrogate would introduce matrix-specific recovery errors.

Analytical chemistry HPLC-FLD Sample preparation

Ergovaline (CAS 2873-38-3) Validated Research and Industrial Application Scenarios


In Vivo Modeling of Fescue Toxicosis Hemodynamics in Ruminants

Based on the direct head-to-head evidence that ergovaline produces a significant 35 mmHg increase in pulse pressure in conscious sheep—an effect not observed with ergotamine [4]—ergovaline is the only appropriate tool compound for in vivo studies aiming to replicate the full cardiovascular pathophysiology of fescue toxicosis. Researchers should procure high-purity ergovaline (≥98%) for intravenous administration at doses of 20 nmol/kg to induce hypertensive responses that accurately reflect field intoxication. Use of ergotamine in this model would yield incomplete hemodynamic data and fail to capture the pulse pressure widening that correlates with clinical severity.

Ex Vivo Vascular Bioaccumulation and Persistence Studies

The finding that ergovaline-induced contractions in bovine saphenous vein are completely resistant to washout over 105 minutes, whereas ergotamine-induced contractions show partial relaxation [4], establishes ergovaline as the essential standard for ex vivo studies investigating the bioaccumulation and chronic vasoconstriction underlying 'fescue foot.' Laboratories equipped with myograph systems should use ergovaline at concentrations ranging from 1×10⁻¹¹ M to 1×10⁻⁴ M, with norepinephrine (1×10⁻⁴ M) as the reference agonist, to characterize the persistent vascular occlusion that distinguishes ergovaline toxicity from other ergopeptine effects.

LC-HRMS/MS Metabolite-Based Toxicological Screening in Equine Urine and Feces

Given the qualitative differences in metabolic fate—specifically the formation of 13/14-hydroxy and 13,14-dihydro-diol metabolites unique to ergovaline in equine liver S9 fractions [4]—analytical toxicology laboratories developing or validating LC-HRMS/MS screening methods for ergot alkaloid exposure in horses must use authentic ergovaline reference material. Employing ergotamine or ergocristine as a surrogate standard would fail to detect ergovaline-specific metabolites, resulting in false negatives and underestimation of exposure incidence. Pure ergovaline is required for generating reference spectra, establishing retention times, and validating extraction recovery from complex biological matrices.

D₂ Dopamine Receptor Pharmacological Profiling in Cell Culture

The quantitative demonstration that ergovaline binds to D₂ dopamine receptors with a Kᵢ of 6.9 ± 2.6 nM and inhibits cAMP production with an EC₅₀ of 8 ± 2 nM [4] positions ergovaline as a critical reference agonist for studies examining the dopaminergic component of ergot alkaloid toxicity (e.g., prolactin suppression, thermoregulatory dysfunction). Researchers using GH₄ZR₇ cells or other D₂-expressing systems should procure ergovaline alongside dopamine and ergotamine to establish comparative concentration-response curves. The sub-nanomolar affinity of ergovaline makes it the most potent naturally occurring ergopeptine at this receptor, and its use is non-negotiable for accurately modeling the in vivo dopaminergic effects of endophyte-infected forage consumption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ergovaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.